5-(Benzylsulfamoyl)-2-methylbenzamide
Description
5-(Benzylsulfamoyl)-2-methylbenzamide is a sulfonamide-containing benzamide derivative characterized by a benzylsulfamoyl group at the 5-position and a methyl group at the 2-position of the benzamide core. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(benzylsulfamoyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-7-8-13(9-14(11)15(16)18)21(19,20)17-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTGHURDDQKTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(Benzylsulfamoyl)-2-methylbenzamide typically involves the reaction of 5-[(benzylamino)sulfonyl]-2-methylbenzoic acid with appropriate reagents under controlled conditions . The specific synthetic routes and reaction conditions can vary, but common methods include the use of coupling reactions such as the Suzuki–Miyaura coupling . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(Benzylsulfamoyl)-2-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Benzylsulfamoyl)-2-methylbenzamide is widely used in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research into potential therapeutic applications of the compound is ongoing, including its use in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-(Benzylsulfamoyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Functional Group Impact
The table below highlights key structural analogs and their distinguishing features:
| Compound Name | Substituent Modifications | Key Properties/Applications | References |
|---|---|---|---|
| 5-(Benzylsulfamoyl)-2-methylbenzamide | Benzylsulfamoyl (5-), methyl (2-) | Intermediate for drug synthesis; antimicrobial potential | |
| 5-[(2-Chlorobenzyl)sulfamoyl]-N-ethyl-2-methylbenzamide | Chlorine on benzyl; ethyl on amide nitrogen | Enhanced reactivity; potential pesticidal activity | |
| 2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzamide | Dichlorophenylsulfonyl instead of benzylsulfamoyl | Increased lipophilicity; antimicrobial use | |
| 5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide | Methoxy, phenylethoxy groups | Improved pharmacokinetics; CNS applications | |
| N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-4-(dimethylsulfamoyl)benzamide | Thiophene and dimethylsulfamoyl groups | Antiparasitic or antiviral activity |
Key Observations:
- Halogen Substituents : Chlorine or bromine atoms (e.g., in and ) enhance electrophilic reactivity and antimicrobial potency by interacting with microbial enzymes or DNA .
- Alkyl/Aryl Modifications: Ethyl or benzyl groups (e.g., in and ) influence steric hindrance and solubility.
- Sulfonamide vs. Sulfamoyl : Sulfonamide derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity, while sulfamoyl groups (e.g., ) may enhance metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
